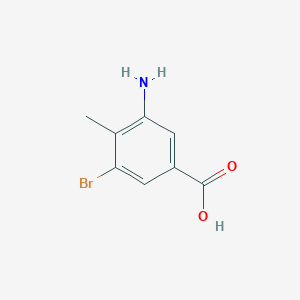

3-Amino-5-bromo-4-methylbenzoic acid

Description

3-Amino-5-bromo-4-methylbenzoic acid is a benzoic acid derivative featuring amino (–NH₂), bromo (–Br), and methyl (–CH₃) substituents at positions 3, 5, and 4, respectively, on the aromatic ring. Its structural complexity, combining electron-donating (amino, methyl) and electron-withdrawing (bromo) groups, renders it valuable for studying substituent effects on physicochemical properties, reactivity, and tautomeric behavior.

Properties

IUPAC Name |

3-amino-5-bromo-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEPUIKDNJPITF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5-bromo-4-methylbenzoic acid typically involves the bromination of 4-methylbenzoic acid followed by nitration and subsequent reduction to introduce the amino group. The general steps are as follows:

Bromination: 4-Methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the fifth position.

Nitration: The brominated product is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the third position.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic substitution under specific conditions. For example:

-

Cyanation : Replacement of bromine with a cyano group using copper(I) cyanide (CuCN) in polar aprotic solvents (e.g., N-methyl-2-pyrrolidinone, NMP) at elevated temperatures (170°C). This reaction is critical for synthesizing cyano derivatives used in pharmaceutical intermediates .

| Reaction Conditions | Yield | Product | Source |

|---|---|---|---|

| CuCN, NMP, 170°C, 4 hours | 70.6% | 2-Amino-5-cyano-N,3-dimethylbenzamide |

Diazotization and Subsequent Transformations

The amino group at position 3 can be diazotized, enabling further functionalization:

-

Sandmeyer Reaction : Diazotization with sodium nitrite (NaNO₂) in acidic media (e.g., H₂SO₄/H₂O), followed by hydrolysis to replace the amino group with a hydroxyl group. This method is used to synthesize hydroxylated benzoic acid derivatives .

| Reaction Conditions | Yield | Product | Source |

|---|---|---|---|

| NaNO₂, H₂SO₄/H₂O, reflux, 1.75 hours | 66% | 3-Bromo-5-hydroxybenzoic acid |

Condensation and Amide Formation

The carboxylic acid group participates in condensation reactions:

-

Amidation : Reaction with amines (e.g., methylamine) in the presence of sodium methoxide (NaOMe) to form amides. This is a key step in synthesizing bioactive molecules .

| Reaction Conditions | Yield | Product | Source |

|---|---|---|---|

| Methylamine, NaOMe, room temperature | 95.9% | 2-Amino-5-cyano-N,3-dimethylbenzamide |

Coupling Reactions

The bromo group facilitates cross-coupling reactions, such as:

-

Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids to form biaryl structures. This reaction expands the compound’s utility in constructing complex organic frameworks .

| Reaction Conditions | Yield | Product | Source |

|---|---|---|---|

| Pd catalyst, aryl boronic acid, base | N/A | Biaryl-substituted benzoic acid |

Functional Group Transformations

-

Esterification : Conversion of the carboxylic acid to esters (e.g., ethyl ester) using alcohols and acid catalysts. Ethyl esters are often intermediates in drug synthesis.

-

Reduction : The nitro group (if present in precursors) can be reduced to an amine using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Halogen Exchange Reactions

The bromine atom can be replaced with other halogens (e.g., fluorine) via halogen-exchange reactions using metal fluorides (e.g., KF) under controlled conditions.

Key Research Findings

-

Synthetic Efficiency : Multi-step reactions involving this compound achieve moderate to high yields (e.g., 66–95.9%) when optimized for temperature, solvent, and catalyst .

-

Pharmaceutical Relevance : Derivatives of this compound, such as cyano- and amide-substituted analogs, show promise as intermediates in HIV integrase inhibitors and anti-inflammatory agents .

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis

3-Amino-5-bromo-4-methylbenzoic acid serves as a crucial intermediate in the synthesis of various organic compounds. It is utilized in the production of biphenyl amides and derivatives of 2-benzazepine-4-acetic acid, which are important in developing nonpeptide GPIIb/IIIa antagonists, potentially useful in treating cardiovascular diseases .

2. Peptide Synthesis

This compound is also employed in peptide synthesis due to its reactive amino group, which can participate in coupling reactions. Its high purity (97%) makes it suitable for use in pharmaceutical applications where quality is paramount .

Medicinal Chemistry

1. Development of Therapeutics

Research indicates that this compound can be converted into various bioactive molecules. For instance, it has been used to synthesize compounds that exhibit activity against specific biological targets, including those involved in cancer and metabolic disorders .

2. SGLT2 Inhibitors

Recent studies have shown that derivatives of this compound are key intermediates in the manufacturing of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are currently being investigated for their efficacy in treating diabetes . The scalable synthesis of these intermediates has been optimized to enhance yield and reduce costs, demonstrating the compound's industrial relevance.

Case Studies

Mechanism of Action

The mechanism of action of 3-amino-5-bromo-4-methylbenzoic acid involves its interaction with cellular components. It can inhibit the synthesis of nucleotides, thereby affecting cell proliferation and function. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: The amino group at position 3 (ortho to carboxylic acid) in the target compound may enhance resonance stabilization compared to isomers with amino groups at positions 2 or 4.

Halogen Substitution Effects

Replacing bromine with other halogens or functional groups alters polarity, acidity, and reactivity:

Key Observations :

- Acidity: Bromine’s strong electron-withdrawing nature increases the acidity of the carboxylic acid group in this compound compared to its chloro analog.

- Solubility: The amino group enhances aqueous solubility via hydrogen bonding, contrasting with 4-bromo-3-methylbenzoic acid, which is less polar .

Tautomerism and Computational Insights

DFT studies on 4-amino-5-bromo benzoic acid (a close analog) highlight tautomer-dependent bond lengths and stability :

- Tautomer T1 : Exhibits bond lengths closest to experimental data, suggesting greater stability in the solid state.

- Tautomer T2 : Intermediate conformers with elongated C–Br and C–NH₂ bonds, indicating higher energy states.

These findings suggest that the methyl group in this compound may further stabilize specific tautomers by sterically hindering unfavorable conformations.

Biological Activity

3-Amino-5-bromo-4-methylbenzoic acid is an aromatic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Formula:

- Molecular Formula: C8H8BrNO2

- Molecular Weight: Approximately 232.06 g/mol

The compound features an amino group, a bromine substituent, and a methyl group on a benzoic acid framework, which contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological molecules:

- Inhibition of Nucleotide Synthesis: The compound can inhibit the synthesis of nucleotides, affecting cell proliferation and function.

- Enzyme Interaction: It may modulate the activity of specific enzymes and receptors, leading to various biological effects such as anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study highlighted its effectiveness against:

- Bacteria: It showed inhibitory effects on both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Klebsiella pneumoniae), with inhibition zones comparable to standard antibiotics .

| Pathogen | Inhibition Zone (mm) | Standard Drug Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

| Pseudomonas aeruginosa | 23 | 24 |

Antiviral Activity

Preliminary studies suggest potential antiviral activity against specific viruses. The compound's structural characteristics may enhance its lipophilicity, positively influencing its antiviral properties . Further research is needed to clarify these effects.

Case Studies

-

Antimicrobial Efficacy Study:

A recent study evaluated the antimicrobial efficacy of various derivatives of benzoic acid compounds, including this compound. The results demonstrated that this compound exhibited potent activity against multiple bacterial strains, suggesting its potential for development as an antibiotic agent . -

Plant Pathogen Control:

In agricultural applications, this compound has shown efficacy against certain plant pathogens such as Cytospora mandshurica and Coniella diplodiella. Its application could provide a biopesticide option for crop protection strategies.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct differences in biological activity.

| Compound | Biological Activity |

|---|---|

| 2-Amino-5-bromobenzoic acid | Moderate antimicrobial effects |

| 3-Amino-4-bromobenzoic acid | Limited bioactivity |

| This compound | Significant antimicrobial and potential antiviral activities |

The unique arrangement of functional groups in this compound enhances its reactivity and biological properties compared to its analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Amino-5-bromo-4-methylbenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via bromination of 3-amino-4-methylbenzoic acid using N-bromosuccinimide (NBS) in acetic acid at 60–80°C. Key parameters include stoichiometric control (1:1.2 molar ratio of substrate to NBS) and inert atmosphere to minimize oxidation of the amino group. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the product with >85% purity. Confirm regioselectivity using -NMR (δ 7.8–8.1 ppm for aromatic protons adjacent to Br) .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : - and -NMR to confirm substitution patterns (e.g., downfield shifts for Br-adjacent carbons).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected m/z: 244.98 [M+H]).

- X-ray Diffraction : Single-crystal XRD with SHELX refinement (space group P/c) resolves bond angles and Br positioning. Use Olex2 for structure visualization .

Q. What purification strategies are effective for removing byproducts like dehalogenated derivatives?

- Methodological Answer : Recrystallization from ethanol/water (7:3 v/v) selectively precipitates the target compound, leaving polar byproducts in solution. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient; retention time ~12.5 min). For persistent impurities, employ preparative TLC with dichloromethane/methanol (9:1) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Use DFT calculations (B3LYP/6-311+G(d,p)) to evaluate the C-Br bond dissociation energy (~65 kcal/mol) and predict Suzuki-Miyaura coupling efficiency. Compare with experimental results using Pd(PPh)/KCO in DMF at 100°C. Solvent polarity (DMF vs. THF) significantly impacts reaction rates due to stabilization of the Pd intermediate .

Q. What strategies resolve contradictions between theoretical and experimental pKa values for the carboxylic acid group?

- Methodological Answer : Experimental pKa (determined via potentiometric titration in 50% DMSO/water) may deviate from computational predictions (e.g., COSMO-RS model) due to solvent effects. Adjust models by incorporating explicit solvent molecules in MD simulations. Cross-validate using UV-Vis spectroscopy (shift in λ at pH 4–6) .

Q. How does the compound’s hygroscopicity affect stability in biological assays?

- Methodological Answer : Store the compound in desiccated amber vials at –20°C. Pre-dissolve in anhydrous DMSO for cell-based assays to minimize hydrolysis. Monitor degradation via LC-MS: look for peaks corresponding to decarboxylated (m/z 198.03) or debrominated (m/z 165.08) products .

Q. What role does this compound play in designing enzyme inhibitors?

- Methodological Answer : The bromine atom enhances hydrophobic binding to enzyme pockets (e.g., carbonic anhydrase). Synthesize analogs via amide coupling (EDC/HOBt) with aryl amines. Test inhibition via fluorescence polarization assays (IC < 10 µM). Co-crystallize with the target enzyme to map interactions (PDB ID to be deposited) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points across studies?

- Methodological Answer : Variations (e.g., 173–175°C vs. 180°C) may arise from polymorphic forms or impurities. Perform DSC to identify phase transitions and PXRD to confirm crystallinity. Reproduce synthesis under strictly anhydrous conditions to isolate the pure polymorph .

Q. Why do conflicting bioactivity results occur in antimicrobial studies?

- Methodological Answer : Bioactivity variability (e.g., MIC values) often stems from differences in bacterial strain permeability or compound solubility. Standardize assays using CLSI guidelines with Mueller-Hinton broth and 1% DMSO. Include positive controls (e.g., ciprofloxacin) and measure intracellular accumulation via LC-MS/MS .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.